molecular formula C15H22O B1251852 Cyperenone CAS No. 3466-15-7

Cyperenone

Cat. No. B1251852
CAS RN: 3466-15-7
M. Wt: 218.33 g/mol
InChI Key: GIGKXOAUYMWORB-OSQNNJELSA-N
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Description

Cyperenone, also known as Cyperotundone, is a sesquiterpene isolated from the rhizomes of Cyperus rotundus L . It has a molecular formula of C15H22O and a molecular weight of 218.33 g/mol .


Synthesis Analysis

The total synthesis of this compound, an eudesmane-derived sesquiterpenoid from Cyperus rotundus, was accomplished via a 15-step sequence starting from ®-(-)-carvone . The synthetic route features a platinum-catalyzed cycloisomerization to rapidly construct the bicyclic core from a 3-silyloxy-1,5-enyne intermediate .


Molecular Structure Analysis

This compound has a molecular formula of C15H22O . The structure is consistent with the 1H-NMR identification . The exact mass is 218.167065321 g/mol .


Chemical Reactions Analysis

This compound has been shown to undergo hydrogenation in acetic acid with platinum oxide, affording the dihydro-derivative .


Physical And Chemical Properties Analysis

This compound is an oil . It has a molecular weight of 218.33 g/mol and a molecular formula of C15H22O . The exact mass is 218.167065321 g/mol .

Scientific Research Applications

Identification and Chemical Properties

  • Cyperenone, a ketone found in various Cyperus species, has been identified through PMR and mass spectral studies. This compound, common to Cyperus scarosius, C. articulatus, and C. rotundus, has been clarified in terms of its identity and preferred configuration in solutions (Neville, Nigam & Holmes, 1968).
  • A study on Cyperus scarosius isolated a new sesquiterpene ketone, assigned the structure I and named this compound, highlighting its relationship to cyperene (Nigam, 1965).

Biological Activities and Potential Applications

  • Anti-Inflammatory and Antidiabetic Properties :

    • Cyperus species, including those containing this compound, have shown potential as anti-inflammatory and antidiabetic agents. A study on Cyperus laevigatus L. revealed significant antioxidant, anti-inflammatory, and antidiabetic activities in different extracts, demonstrating the potential of these plants for medicinal use (Elshamy et al., 2017).
  • Gastroprotective Effect :

    • Research on Cyperus conglomeratus Rottb. indicated significant gastroprotective activity in an ethanol-induced gastric ulcer model in rats. This suggests potential use of this compound-containing Cyperus species in treating gastric ulcers (Elshamy et al., 2020).
  • Pharmacological Investigation of Stilbenoids :

    • Stilbenoids isolated from Cyperaceae, including compounds related to this compound, have shown promising antiproliferative, antibacterial, antioxidant, and anthelmintic effects, underscoring the potential of these compounds for phytochemical and pharmacological studies (Dávid, Hohmann & Vasas, 2021).
  • Anticancer and Other Therapeutic Potentials :

    • A GC-MS study of Cyperus rotundus L. identified various components, including this compound, suggesting potential anticancer activity and reinforcing its use as a therapeutic ingredient (Nidugala et al., 2015).
  • Anti-Muscarinic and Antidiarrheal Activities :

    • Cyperus niveus Retz. demonstrated anti-spasmodic, anti-diarrheal, and anti-emetic activities, validated through in-vivo and in-vitro studies. These findings align with traditional uses and suggest potential therapeutic applications (Aleem & Janbaz, 2018).
  • Phytochemical Composition and Health-Promoting Effects :

    • A comprehensive review of Cyperus spp., including those containing this compound, highlights their significant antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, and other biofunctionalities, emphasizing their potential as health supplements and drug ingredients (Taheri et al., 2021).

Future Directions

Future research should focus on the comparison of original and processed products of Cyperus rotundus, from which Cyperenone is derived . Additionally, more studies are needed to understand the mechanism of action and potential therapeutic applications of this compound .

Biochemical Analysis

Biochemical Properties

Cyperenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . These interactions highlight the potential of this compound in modulating biochemical pathways related to detoxification and antioxidant defense.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3) . These effects contribute to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their function. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis . This inhibition occurs through direct binding to the active site of MMPs, preventing substrate access and subsequent enzymatic activity. Additionally, this compound modulates gene expression by influencing epigenetic modifications, such as histone acetylation and DNA methylation . These molecular interactions underline the multifaceted mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently reducing oxidative stress and inflammation in cell cultures . These findings suggest that this compound is a stable compound with sustained efficacy in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . This compound also influences metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions underscore the role of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound binds to plasma proteins, influencing its distribution and bioavailability . These interactions affect the localization and accumulation of this compound within different tissues, impacting its therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This compound’s localization to mitochondria is particularly significant, as it modulates mitochondrial function and reduces oxidative stress . These subcellular interactions highlight the importance of this compound’s localization in determining its biological effects.

properties

IUPAC Name

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKXOAUYMWORB-OSQNNJELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316512
Record name (+)-Cyperotundone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3466-15-7
Record name (+)-Cyperotundone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Cyperotundone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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